Cas no 1539868-09-1 (1-(4-Bromophenyl)-5-methyl-1,4-diazepane)

1-(4-Bromophenyl)-5-methyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(4-BROMOPHENYL)-5-METHYL-1,4-DIAZEPANE
- 1539868-09-1
- EN300-715322
- 1H-1,4-Diazepine, 1-(4-bromophenyl)hexahydro-5-methyl-
- 1-(4-Bromophenyl)-5-methyl-1,4-diazepane
-
- インチ: 1S/C12H17BrN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3
- InChIKey: NQYACBAJLRDBNE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)N1CCNC(C)CC1
計算された属性
- せいみつぶんしりょう: 268.05751g/mol
- どういたいしつりょう: 268.05751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- 密度みつど: 1.271±0.06 g/cm3(Predicted)
- ふってん: 367.3±32.0 °C(Predicted)
- 酸性度係数(pKa): 10.42±0.40(Predicted)
1-(4-Bromophenyl)-5-methyl-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715322-1.0g |
1-(4-bromophenyl)-5-methyl-1,4-diazepane |
1539868-09-1 | 1g |
$0.0 | 2023-06-06 |
1-(4-Bromophenyl)-5-methyl-1,4-diazepane 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
1-(4-Bromophenyl)-5-methyl-1,4-diazepaneに関する追加情報
Recent Advances in the Study of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its diazepane core and bromophenyl substituent, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a modulator of key biological targets, including G-protein-coupled receptors (GPCRs) and ion channels, which are implicated in a range of neurological and psychiatric disorders.
One of the most notable findings in recent literature is the compound's ability to selectively interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(4-Bromophenyl)-5-methyl-1,4-diazepane exhibits high affinity for these receptors, with IC50 values in the nanomolar range. This suggests its potential utility in the development of novel anxiolytic and antipsychotic agents, offering a possible alternative to existing treatments with fewer side effects.
In addition to its receptor-binding properties, researchers have investigated the compound's pharmacokinetic profile. A recent preclinical study highlighted its favorable blood-brain barrier penetration and metabolic stability, as evidenced by in vitro and in vivo assays. These findings, published in Drug Metabolism and Disposition, underscore the compound's suitability for further development as a central nervous system (CNS)-targeted therapeutic agent. However, challenges such as potential off-target effects and dose-dependent toxicity remain to be addressed in future studies.
The synthesis and structural optimization of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described an improved synthetic route that enhances yield and purity while reducing the number of steps. This advancement is critical for scaling up production and facilitating further pharmacological evaluation. Moreover, computational modeling studies have provided insights into the compound's three-dimensional conformation and its interactions with biological targets, aiding in the design of more potent analogs.
Looking ahead, the potential applications of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane extend beyond neurological disorders. Preliminary data from a 2023 study in Bioorganic Chemistry suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This opens new avenues for research into its use in autoimmune diseases and chronic inflammatory conditions. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-(4-Bromophenyl)-5-methyl-1,4-diazepane (CAS: 1539868-09-1) represents a versatile and promising compound in chemical biology and drug discovery. Its unique pharmacological profile, coupled with recent advancements in synthesis and characterization, positions it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in relevant disease models to fully realize its therapeutic potential.
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